molecular formula C13H25NO4 B8572209 Diethyl (dipropylamino)propanedioate CAS No. 82697-03-8

Diethyl (dipropylamino)propanedioate

Cat. No. B8572209
Key on ui cas rn: 82697-03-8
M. Wt: 259.34 g/mol
InChI Key: UVXPPRDKOGYPOT-UHFFFAOYSA-N
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Patent
US05273975

Procedure details

Dipropylamine (22.3 g, 0.22 mol) was added to a stirred solution of diethyl bromomalonate (47.8 g, 0.20 mol) in THF (400 mL) and the solution was stirred for 18 hours at room temperature. The precipitate of dipropylamine hydrobromide was filtered off and washed with THF. The THF phase was evaporated and the residual oil was partitioned between ethyl acetate (200 mL) and sodium hydroxide solution (10 mL of 4 N). The ethyl acetate phase was separated, washed with water (2×10 mL), and the solvent was removed under reduced pressure. The residual oil was dissolved in an equal volume of hexane and was applied to a silica gel column (420 g) which was eluted initially with ethyl acetate:hexane (1:20). The concentration of ethyl acetate in the eluant was increased slowly until all the diethyl (dipropylamino)malonate was eluted from the column. Fractions containing the compound as determined by TLC and GC were pooled and the solvent was removed to give diethyl (dipropylamino)malonate as an oil in 80-90% yield.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
47.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3].Br[CH:9]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C1COCC1>[CH2:1]([N:4]([CH:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
47.8 g
Type
reactant
Smiles
BrC(C(=O)OCC)C(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate of dipropylamine hydrobromide was filtered off
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
The THF phase was evaporated
CUSTOM
Type
CUSTOM
Details
the residual oil was partitioned between ethyl acetate (200 mL) and sodium hydroxide solution (10 mL of 4 N)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate phase was separated
WASH
Type
WASH
Details
washed with water (2×10 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in an equal volume of hexane
WASH
Type
WASH
Details
was eluted initially with ethyl acetate:hexane (1:20)
TEMPERATURE
Type
TEMPERATURE
Details
The concentration of ethyl acetate in the eluant was increased slowly until all the diethyl (dipropylamino)malonate
WASH
Type
WASH
Details
was eluted from the column
ADDITION
Type
ADDITION
Details
Fractions containing the compound
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(CC)N(CCC)C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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